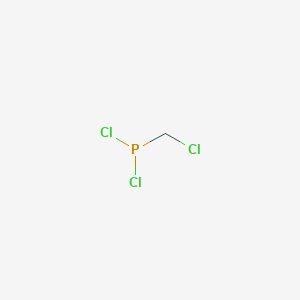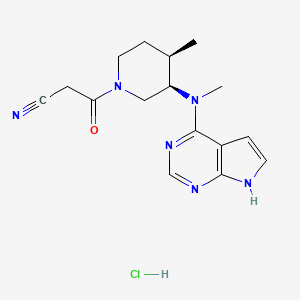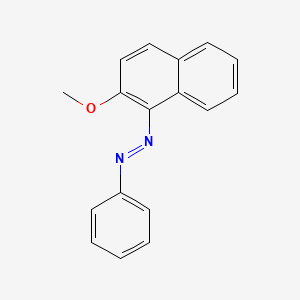
Diazene, (2-methoxy-1-naphthalenyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (2-methoxy-1-naphthalenyl)phenyl-, also known as 1-(1-methoxy-2-naphthalenyl)-2-phenyl-diazene, is an organic compound with the molecular formula C17H14N2O. This compound belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). Diazene compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazene, (2-methoxy-1-naphthalenyl)phenyl- typically involves the reaction of 2-methoxy-1-naphthylamine with nitrosobenzene under controlled conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes coupling with the aromatic amine to form the desired diazene compound. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of diazene, (2-methoxy-1-naphthalenyl)phenyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Diazene, (2-methoxy-1-naphthalenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the diazene bond can yield hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitrated and halogenated aromatic compounds.
Scientific Research Applications
Diazene, (2-methoxy-1-naphthalenyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of diazene, (2-methoxy-1-naphthalenyl)phenyl- involves its interaction with molecular targets through the nitrogen-nitrogen double bond. The compound can undergo photoisomerization, where exposure to light induces a change in the configuration of the N=N bond. This property is exploited in various applications, such as molecular switches and sensors. Additionally, the compound can form hydrogen bonds and π-π interactions with other molecules, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Diazene, (4-methoxyphenyl)phenyl-: Similar structure but with a methoxy group at the para position of the phenyl ring.
Diazene, bis(4-methoxyphenyl)-, 1-oxide: Contains two methoxyphenyl groups and an additional oxygen atom.
Uniqueness
Diazene, (2-methoxy-1-naphthalenyl)phenyl- is unique due to the presence of the naphthalenyl group, which imparts distinct electronic and steric properties. This structural feature influences the compound’s reactivity and interactions with other molecules, making it suitable for specific applications in materials science and molecular engineering.
Properties
CAS No. |
2036-46-6 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(2-methoxynaphthalen-1-yl)-phenyldiazene |
InChI |
InChI=1S/C17H14N2O/c1-20-16-12-11-13-7-5-6-10-15(13)17(16)19-18-14-8-3-2-4-9-14/h2-12H,1H3 |
InChI Key |
XTESNQLYGGMFJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea](/img/structure/B14752567.png)
![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)

![2-(10,11-Dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B14752575.png)
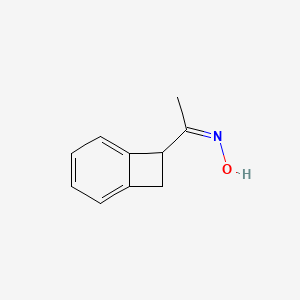
![Quinolino[3,2-b]acridine](/img/structure/B14752580.png)

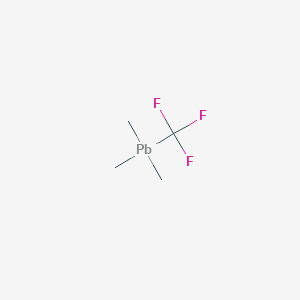
![Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-](/img/structure/B14752609.png)

